

# Dehydrodanshenol A: A Spectroscopic and Biological Profile

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## Compound of Interest

Compound Name: Dehydrodanshenol A

Cat. No.: B12379845

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dehydrodanshenol A**, a naturally occurring abietane diterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this compound. The guide details its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and outlines the experimental protocols for its isolation and characterization. Furthermore, it explores the role of **Dehydrodanshenol A** as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in metabolic disease research.

## Spectroscopic Data

The structural elucidation of **Dehydrodanshenol A** has been achieved through extensive spectroscopic analysis. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data, providing a quantitative basis for the identification and characterization of this compound.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Dehydrodanshenol A (500 MHz, $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	9.02	d	8.8
2	7.50	m	
3	7.40	d	6.9
6	8.12	d	8.8
7	7.93	d	8.8

Note: The data presented here is a partial representation of the full  $^1\text{H}$  NMR spectrum.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for Dehydrodanshenol A

A complete list of  $^{13}\text{C}$  NMR chemical shifts is pending the acquisition of the full primary literature.

## Mass Spectrometry Data

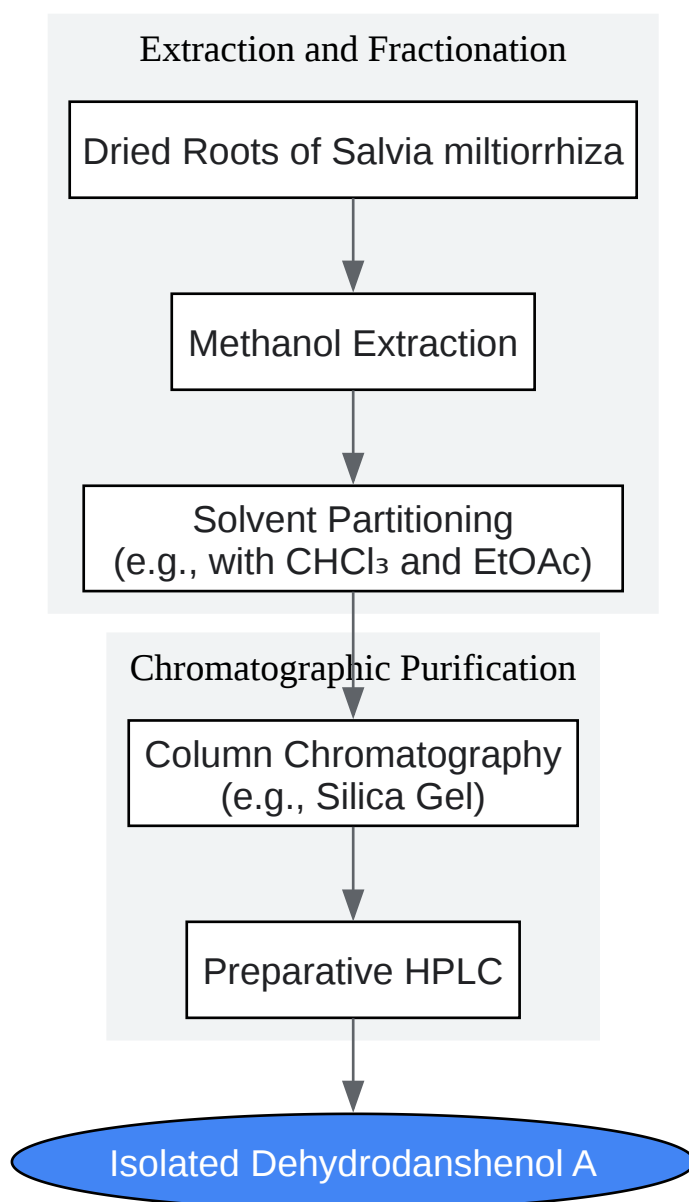
High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of **Dehydrodanshenol A**. This data will be included upon sourcing the primary publication.

## Experimental Protocols

The isolation and purification of **Dehydrodanshenol A** are critical steps for obtaining accurate spectroscopic data and for conducting biological assays.

## Isolation of Dehydrodanshenol A

The following is a generalized workflow for the isolation of abietane diterpenoids from *Salvia miltiorrhiza*, the plant source from which **Dehydrodanshenol A** has been reported.

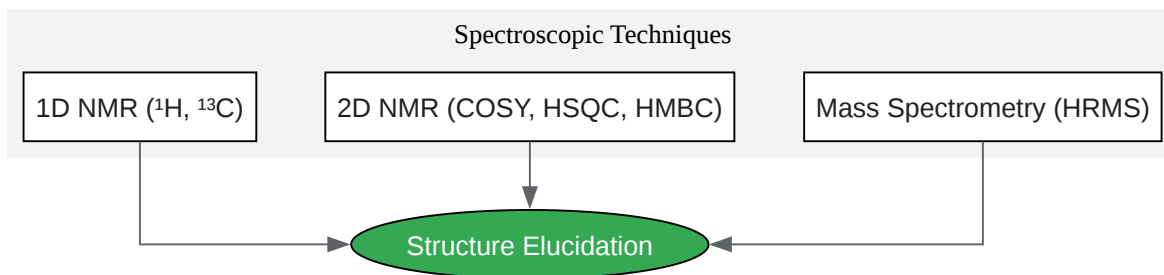


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**Figure 1.** General workflow for the isolation of **Dehydrodanshenol A**.

## Spectroscopic Analysis

The structural characterization of the isolated compound involves a suite of spectroscopic techniques.



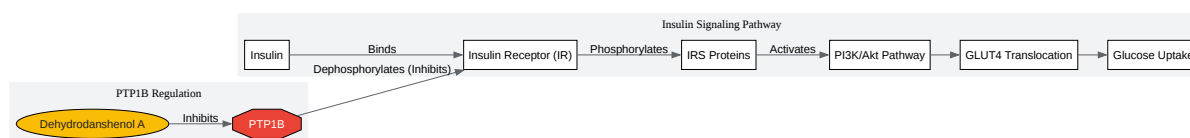
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**Figure 2.** Spectroscopic methods for structure elucidation.

## Biological Activity: PTP1B Inhibition

**Dehydrodanshenol A** has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with a reported IC<sub>50</sub> value of 8.5 ± 0.5 μM. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.

The inhibitory action of **Dehydrodanshenol A** on PTP1B suggests its potential to modulate these critical signaling cascades.



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**Figure 3.** Inhibition of PTP1B by **Dehydrodanshenol A** in the insulin signaling pathway.

The non-competitive nature of this inhibition indicates that **Dehydrodanshenol A** binds to a site on the PTP1B enzyme that is distinct from the active site. This allosteric inhibition can offer advantages in terms of specificity and reduced potential for off-target effects.

## Conclusion

**Dehydrodanshenol A** presents as a promising natural product with well-defined spectroscopic features and significant biological activity as a PTP1B inhibitor. The data and protocols outlined in this guide provide a foundational resource for further research and development of this compound for potential therapeutic applications. Future work will focus on obtaining the complete spectroscopic dataset from primary literature to provide a more exhaustive reference for the scientific community.

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